molecular formula C14H18N2O3 B497313 N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide CAS No. 927640-96-8

N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide

Cat. No.: B497313
CAS No.: 927640-96-8
M. Wt: 262.3g/mol
InChI Key: XDJTWKDBMIWWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-ylmethyl)-1-piperidinecarboxamide (CAS 924643-93-6) is a synthetic organic compound with a molecular formula of C14H18N2O3 and a molecular weight of 262.30 g/mol . This compound features a piperidinecarboxamide core linked to a 1,3-benzodioxole methyl group, a structural motif present in molecules with significant pharmacological research value. Compounds incorporating the 1,3-benzodioxole and piperidine subunits have demonstrated a wide range of intriguing biological activities in scientific studies, suggesting this reagent's potential utility in multiple research domains. In neuroscience research, structurally related benzodioxolyl-methylpiperidine compounds have been investigated as key modulators of the endocannabinoid system. For instance, the compound JZL184, which shares structural similarities, is a well-characterized and potent inhibitor of the enzyme Monoacylglycerol Lipase (MAGL) . MAGL is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG); by inhibiting MAGL, researchers can elevate 2-AG levels in the brain, providing a valuable tool for studying cannabinoid receptor signaling and its effects on pain, inflammation, and neural function . Furthermore, the piperidine alkaloid backbone is of considerable interest in cancer research. Both piperine and piperidine derivatives have been reported to exhibit anticancer potential through the regulation of crucial signaling pathways essential for cancer cell survival, such as STAT-3, NF-κB, and PI3k/Akt . These compounds can lead to the inhibition of cancer cell migration and cell cycle arrest, promoting apoptosis in various cancer cell lines, including those from breast, prostate, colon, and lung cancers . This reagent is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal uses. All necessary safety precautions and documentation are provided with the product.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(16-6-2-1-3-7-16)15-9-11-4-5-12-13(8-11)19-10-18-12/h4-5,8H,1-3,6-7,9-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJTWKDBMIWWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The benzodioxole moiety can interact with aromatic residues in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Key Observations:

Structural Modifications and Binding Affinity: The parent compound lacks the extended aromatic substituents seen in the GRM inhibitor, which exhibits stronger binding to PLpro due to its naphthylethyl group . Substitutions like 3-cyanopyrazinyloxy (in ) or 5-chloropyrimidinyloxy (in ) introduce polar or halogenated groups, altering solubility and target interactions.

Molecular Weight and Pharmacokinetics :

  • Heavier analogs (e.g., GRM at 424.52 g/mol) may face challenges in bioavailability compared to the parent compound (260.29 g/mol).

Halogenated derivatives (e.g., ) are likely more lipophilic, favoring membrane penetration but risking off-target effects.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound features a piperidine ring bonded to a benzodioxole moiety, contributing to its unique pharmacological properties. The synthesis typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with piperidine using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane at room temperature.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound has been shown to bind to neurotransmitter receptors, including dopamine and serotonin receptors. This interaction suggests potential applications in mood regulation and treatment of psychiatric disorders.
  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or modulating their activity, which is crucial for its therapeutic effects.

Biological Activities

Research has highlighted several notable biological activities associated with this compound:

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

  • In Vitro Studies : It has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 0.33 µM against BRAF V600E mutant cells and 0.19 µM against p38α kinase .
CompoundTargetIC50 (µM)
This compoundBRAF V600E0.33
This compoundp38α0.19

Neuroprotective Effects

In animal models, the compound has been shown to enhance endurance and reduce fatigue:

  • Animal Studies : Mice treated with the compound exhibited increased swimming endurance and improved glycogen levels in liver and muscle tissues while reducing lactic acid levels . This suggests a potential role in enhancing physical performance and recovery.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities:

  • Preliminary Findings : It has shown effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Case Studies

A notable case study involved the evaluation of this compound's effects on fatigue in mice. The study administered varying doses (0.1 and 0.2 mmol/kg body weight) over two weeks. Results indicated a significant increase in swimming time to exhaustion compared to control groups, alongside biochemical improvements in antioxidant enzyme activities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of the benzodioxole moiety with a piperidinecarboxamide core. Key steps may include nucleophilic substitution or coupling reactions, with critical parameters being temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm proton environments and carbon frameworks, with benzodioxole protons appearing as distinct singlets (~6.7–6.9 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 289.12) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1650 cm1^{-1}) .

Q. What preliminary biological screening approaches are recommended for assessing the compound’s pharmacological potential?

  • Methodological Answer : Initial assays include:

  • Enzyme inhibition studies : Dose-response curves (IC50_{50}) against target enzymes (e.g., kinases or proteases) using fluorometric or colorimetric substrates.
  • Cell viability assays : MTT or ATP-luminescence assays in relevant cell lines (e.g., cancer or neuronal models) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

  • Methodological Answer :

  • Core modifications : Introduce substituents on the piperidine ring (e.g., methyl or fluoro groups) to enhance target binding .
  • Benzodioxole substitutions : Replace the benzodioxole with bioisosteres (e.g., indole or benzofuran) to improve metabolic stability.
  • Pharmacokinetic profiling : Assess logP, plasma protein binding, and CYP450 inhibition to prioritize derivatives .

Q. How should researchers address contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and compound solubility (e.g., DMSO concentration ≤0.1%) .
  • Validate target engagement : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) to confirm mechanism-specific effects .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors .

Q. What advanced structural analysis techniques are recommended for elucidating the three-dimensional conformation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal structures using SHELX programs for refinement (e.g., SHELXL for small-molecule datasets) .
  • Molecular docking : Combine crystallographic data with computational models (e.g., AutoDock Vina) to predict binding poses in target proteins .
  • Dynamic NMR : Analyze rotational barriers of the piperidine ring to assess conformational flexibility in solution .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for in vivo studies?

  • Methodological Answer :

  • Optimize solvent systems : Transition from THF to toluene for improved heat management in large batches.
  • Catalyst screening : Test Pd/C or Ni catalysts for coupling steps to reduce reaction times .
  • Purification scalability : Replace column chromatography with fractional crystallization or countercurrent distribution .

Methodological Notes

  • Data Reproducibility : Cross-reference CAS registry numbers (e.g., 4380843-75-4 for related analogs) and use IUPAC names for database searches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.